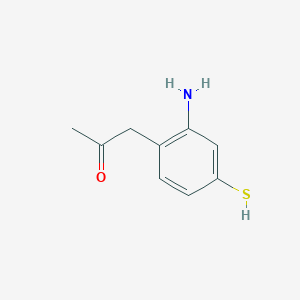
Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a hydroxy group, a methylamino group, and an octenoate moiety, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-2-methylamino-6-octenoic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Stereoselective Synthesis: The stereochemistry at the 2S,3R positions is controlled using chiral catalysts or reagents to ensure the desired configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Advanced techniques like automated synthesis and high-throughput screening are employed to streamline production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4, H2 (Hydrogen gas) with a catalyst
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in protein-ligand interactions.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound’s stereochemistry ensures selective interactions with chiral centers in biological molecules, influencing its efficacy and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2S,3R,6E)-2-[(acetyloxy)methyl]-2-acetamido-3-hydroxy-14-oxoicos-6-enoate
- (2S,3R,6E)-3-hydroxy-N,4-dimethyl-2-(methylamino)oct-6-enamide
- Methyl (2S,3R,6E)-2-amino-3-[(tert-butyldimethylsilyl)oxy]-2-({[(tert-butyldimethylsilyl)oxy]carbonyl}amino)-5-oxonon-6-enoate
Uniqueness
Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity
Propriétés
Formule moléculaire |
C10H19NO3 |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
methyl (E,2S,3R)-3-hydroxy-2-(methylamino)oct-6-enoate |
InChI |
InChI=1S/C10H19NO3/c1-4-5-6-7-8(12)9(11-2)10(13)14-3/h4-5,8-9,11-12H,6-7H2,1-3H3/b5-4+/t8-,9+/m1/s1 |
Clé InChI |
JIKJZFSXXZWSAA-VJIGKBMESA-N |
SMILES isomérique |
C/C=C/CC[C@H]([C@@H](C(=O)OC)NC)O |
SMILES canonique |
CC=CCCC(C(C(=O)OC)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14060389.png)
![3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B14060394.png)
![[2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060399.png)

![4'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B14060407.png)




![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)


